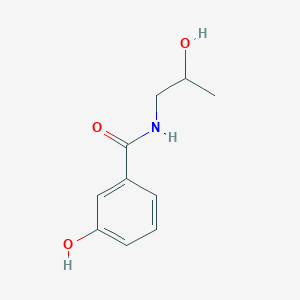

![molecular formula C11H14ClNO3S B2665667 Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 544428-38-8](/img/structure/B2665667.png)

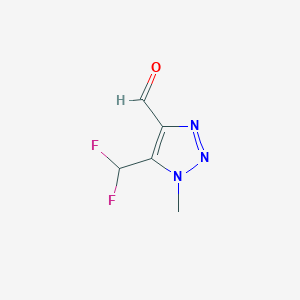

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also has a chloroacetyl group, an amino group, and a carboxylate group.

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl chlorides . For example, amines can react with sulfonyl groups to form sulfonamides .Scientific Research Applications

Pharmaceutical Development

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is often explored in pharmaceutical research for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects . Researchers focus on its ability to form heterocyclic compounds, which are crucial in medicinal chemistry for creating molecules that can interact with biological targets effectively.

Antimicrobial Agents

This compound has shown promise in the development of antimicrobial agents. Its unique chemical structure can be modified to enhance its activity against various pathogens, including bacteria and fungi . Studies have demonstrated that derivatives of this compound can inhibit the growth of harmful microorganisms, making it a valuable candidate for new antimicrobial drugs.

Agricultural Chemicals

In the field of agriculture, Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is investigated for its potential use in creating pesticides and herbicides. Its ability to disrupt biological processes in pests and weeds makes it a useful starting material for developing new agricultural chemicals that can protect crops from damage .

Biochemical Research

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure can be tailored to create enzyme inhibitors or activators, which are essential tools for understanding biochemical processes at the molecular level. This research can lead to the discovery of new therapeutic targets and the development of drugs that modulate enzyme activity.

These applications highlight the versatility and importance of Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich Springer IntechOpen : Springer : Sigma-Aldrich : IntechOpen

properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKSBBGLAJEBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

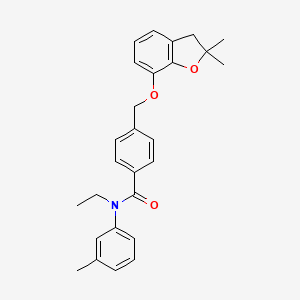

![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)

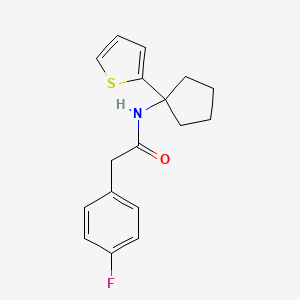

![1-(4-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2665588.png)

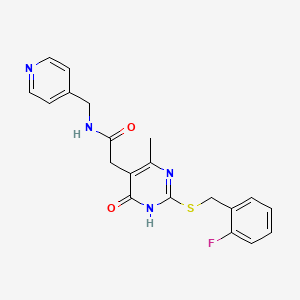

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)

![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)

![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)